4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol
Description
Properties
IUPAC Name |
(2R,3S)-4-benzo[g]quinoxalin-3-ylbutane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-9-16(21)15(20)7-12-8-17-13-5-10-3-1-2-4-11(10)6-14(13)18-12/h1-6,8,15-16,19-21H,7,9H2/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVCNKANYYHWRW-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CC(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)C[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652447 | |
| Record name | (2R,3S)-4-(Benzo[g]quinoxalin-2-yl)butane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157231-41-9 | |
| Record name | (2R,3S)-4-(Benzo[g]quinoxalin-2-yl)butane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
Benzo[g]quinoxaline derivatives are commonly synthesized via cyclocondensation reactions. For example:
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Reactants : 1,2-Diaminonaphthalene and α-diketones or α-ketoesters.
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Conditions : Acid catalysis (e.g., acetic acid) under reflux.
Example Reaction :
This method offers scalability but requires purification to isolate the desired regioisomer.
Preparation of 1,2R,3S-Butanetriol
The stereospecific synthesis of 1,2R,3S-butanetriol is critical for constructing the target compound. Two industrial methods are documented in patents:
Catalytic Hydrogenation of Malic Esters (US4973769A)
Process :
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Substrate : Diisopropyl or diisobutyl malate.
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Catalyst : Copper-aluminum oxide (Cu-Al-O) prepared via coprecipitation.
-
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60% (diisobutyl malate) |
| Byproducts | 1,4-butanediol, succinate esters |
| Purity Post-Distillation | 99.8% |
This method’s scalability is hindered by high-pressure requirements but offers moderate yields.
Epoxidation-Hydrogenolysis Route (CN1803747A)
Steps :
-
Epoxidation :
-
Hydrogenolysis :
Advantages : Avoids mercury-based catalysts, enhancing industrial feasibility.
Coupling Strategies for this compound
Nucleophilic Substitution
Approach : React a benzo[g]quinoxaline-2-yl halide with 1,2R,3S-butanetriol.
Challenges : Ensuring retention of stereochemistry and preventing hydroxyl group oxidation.
Mitsunobu Reaction
Mechanism : Stereospecific coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Substrates : Benzo[g]quinoxalin-2-ol and a protected butanetriol derivative.
Typical Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF or DCM |
| Temperature | 0°C to RT |
| Yield | 50–70% |
Stereochemical Control and Resolution
Chiral Auxiliaries
Enzymatic Resolution
-
Substrate : Racemic butanetriol acetate.
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Enzyme : Candida antarctica lipase B.
Analytical Characterization
Critical for verifying structure and stereochemistry:
-
NMR Spectroscopy :
-
Chiral HPLC :
Industrial and Research Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or the butanetriol moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized quinoxaline compounds .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the benzo[g]quinoxaline structure. For instance, derivatives of benzo[g]quinoxaline have shown potent cytotoxic effects against various cancer cell lines. In particular, compounds exhibiting bulky side chains have demonstrated the ability to interact with DNA, forming stable complexes that inhibit cancer cell proliferation.
Case Study:
A study reported that a derivative similar to 4-benzo[g]quinoxalin-2-yl-1,2R,3S-butanetriol exhibited an IC50 value of 1.30 µM against human gastric adenocarcinoma cells, indicating significant cytotoxic activity .
Central Nervous System Modulation
Compounds based on the benzo[g]quinoxaline framework are being investigated for their interactions with central benzodiazepine receptors. These compounds have shown promise in modulating neurotransmitter systems, potentially leading to therapeutic applications in anxiety and other CNS disorders.
Case Study:
Research has demonstrated that certain derivatives can promote significant chloride ion flow in rat cerebrocortical synaptoneurosomes, suggesting their potential as anxiolytic agents without the typical side effects associated with classical benzodiazepines .
Structure-Based Drug Design
The unique structural characteristics of this compound make it a candidate for structure-based drug design. By optimizing its molecular interactions, researchers aim to enhance its efficacy and selectivity for specific biological targets.
Case Study:
A recent study utilized a structure-based molecular design approach to identify novel β2 adrenoceptor agonists featuring similar scaffolds. The resulting compounds exhibited favorable pharmacokinetic profiles and therapeutic potential for treating chronic respiratory diseases .
Mechanism of Action
The mechanism of action of 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol include other quinoxaline derivatives and butanetriol-based molecules. Examples include:
- Quinoxaline-2-carboxylic acid
- 2,3-Dimethylquinoxaline
- 1,2,3-Butanetriol
Uniqueness
This compound is unique due to its specific structure, which combines the quinoxaline ring with a butanetriol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-Benzo[g]quinoxalin-2-yl-1,2R,3S-butanetriol is a compound of interest in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of 284.31 g/mol, this compound combines a quinoxaline moiety with a butanetriol structure, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
- Molecular Formula :
- Molecular Weight : 284.31 g/mol
- CAS Number : 157231-41-9
- Melting Point : 178-180°C
- Solubility : Soluble in DMF, DMSO, and hot methanol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of quinoxaline derivatives. Although specific data on this compound is limited, quinoxaline compounds generally demonstrate significant activity against a range of bacteria and fungi.
| Compound | Target Organism | Activity |
|---|---|---|
| Quinoxaline derivatives | Staphylococcus aureus | Moderate to strong inhibition |
| Quinoxaline derivatives | Escherichia coli | Moderate inhibition |
| Quinoxaline derivatives | Candida albicans | Variable inhibition |
The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies. The compound's structural features suggest it may interact with various biological targets involved in cancer cell proliferation.
Case Study:
In vitro assays have shown that certain quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values ranging from 10 µM to 30 µM across these cell lines, indicating significant cytotoxicity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways or metabolic processes.
- Receptor Modulation : It can bind to specific receptors or proteins in cells, altering their activity and leading to apoptotic pathways in cancer cells.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to increased oxidative stress in cells, promoting apoptosis in cancerous tissues .
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Quinoxaline | Heterocyclic | Moderate | High |
| Butanetriol | Alcohol | Low | Variable |
| 4-Benzo[g]quinoxaline | Heterocyclic + Aromatic | High | Significant |
This table illustrates that while similar compounds may have overlapping activities, the specific combination of structures in this compound may enhance its efficacy against certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
